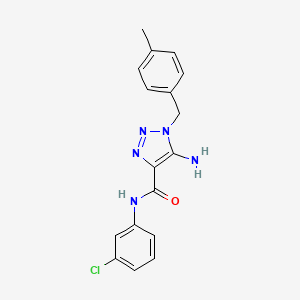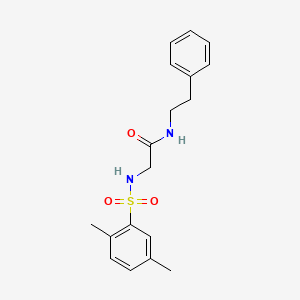
2-(2,5-dimethylbenzenesulfonamido)-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,5-dimethylbenzenesulfonamido)-N-(2-phenylethyl)acetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPA is a member of the sulfonamide family of compounds, which are known for their antibacterial, antifungal, and diuretic properties. In recent years, DPA has been the subject of numerous scientific studies due to its potential as a therapeutic agent for various diseases.
Scientific Research Applications
Antimicrobial Activity
The search for new antimicrobial agents is critical due to the growing resistance of Gram-positive pathogens to existing drugs. Recent research has explored novel thiazole derivatives, including 2-(2,5-dimethylphenylsulfonamido)-N-phenethylacetamide , as potential scaffolds for antimicrobial candidates. These derivatives demonstrated excellent activity against methicillin-resistant Staphylococcus aureus (S. aureus) and vancomycin-resistant Enterococcus faecium. Additionally, some compounds exhibited broad-spectrum antifungal activity against drug-resistant Candida strains .
PON1 Enzyme Inhibition
In a related study, researchers synthesized 1,4-dihydropyridine-substituted sulfonamide derivatives, which included our compound of interest. These derivatives were evaluated for their inhibition effects on the PON1 enzyme. Understanding their impact on this enzyme can provide insights into potential therapeutic applications .
properties
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-8-9-15(2)17(12-14)24(22,23)20-13-18(21)19-11-10-16-6-4-3-5-7-16/h3-9,12,20H,10-11,13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOYLNGWHOKZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylbenzenesulfonamido)-N-(2-phenylethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{6-Chloro-4-[(4-fluorophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2526338.png)
![{8-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-fluorophenyl)methanone](/img/structure/B2526339.png)

![4-[[2-(1,3-Dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzamide](/img/structure/B2526342.png)
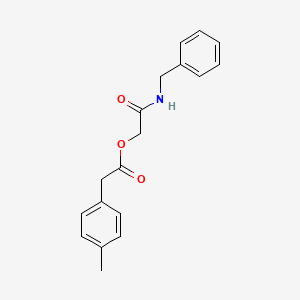
![Methyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2526346.png)
![2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2526347.png)
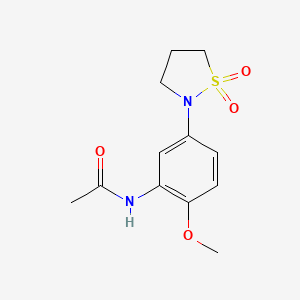
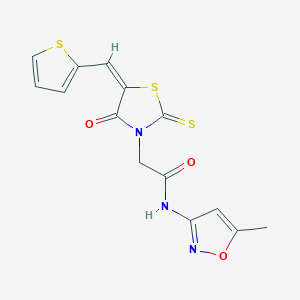
![N-(furan-2-ylmethyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2526351.png)

![2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2526354.png)
